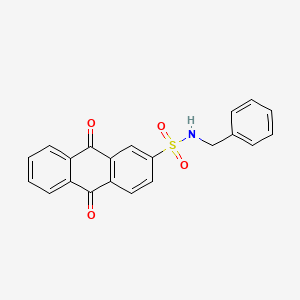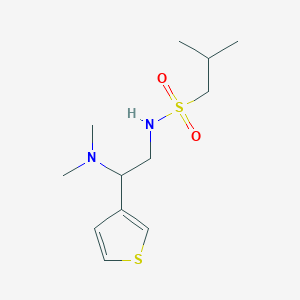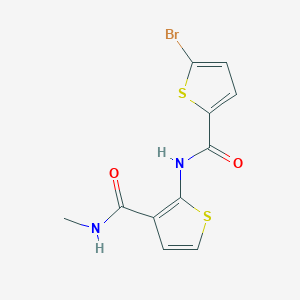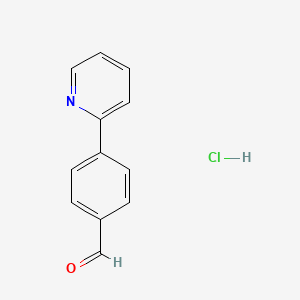![molecular formula C18H25NO4S B6501223 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328339-65-6](/img/structure/B6501223.png)
9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as THNS, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug delivery. THNS is a cyclic sulfonamide derivative of tetrahydronaphthalene (THN) and is composed of a five-membered ring with two oxygen atoms and two sulfur atoms. It has been studied for its ability to form stable complexes with metal ions and its ability to act as an effective drug delivery agent.
Wirkmechanismus
The mechanism of action of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is not fully understood, however, it is believed to involve the formation of a stable complex with metal ions, which then binds to specific sites in the body and facilitates the delivery of drugs to those sites. Additionally, this compound is believed to act as a prodrug, as it can be used to convert active drugs into inactive forms, thus allowing for more precise drug delivery and improved efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, however, it is believed to have a role in drug delivery, as it can form stable complexes with metal ions and act as a prodrug. Additionally, this compound has been studied for its potential to act as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane in lab experiments include its ability to form stable complexes with metal ions, its ability to act as a prodrug, and its potential to act as an antioxidant. Additionally, this compound is relatively easy to synthesize and is relatively stable in the presence of air and light. The main limitation of using this compound in lab experiments is its lack of specificity, as it can bind to a variety of metal ions and can potentially interact with other molecules in the body.
Zukünftige Richtungen
The potential future directions for the use of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane include its use as a drug delivery agent, its use as a prodrug, and its potential use as an antioxidant. Additionally, this compound could be used as a tool for the development of new drugs and drug delivery systems, as it has the potential to selectively bind to specific metal ions and facilitate the delivery of drugs to target cells. Finally, this compound could be used to develop new drug-delivery systems, as it has the potential to form stable complexes with metal ions and selectively transport drugs to target cells.
Synthesemethoden
The synthesis of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a multi-step process involving the reaction of THN with sulfuric acid, followed by reaction with sodium sulfite, and finally the formation of the cyclic sulfonamide. The first step involves the reaction of THN with sulfuric acid, which produces a sulfonated THN, which is then reacted with sodium sulfite to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane have been studied in the fields of medicinal chemistry and drug delivery. This compound has been studied for its ability to form stable complexes with metal ions, which can be used to deliver drugs to specific sites in the body. It has also been studied for its ability to act as a drug delivery agent, as it can be used to selectively transport drugs to target cells. Furthermore, this compound has been studied for its ability to act as a prodrug, as it can be used to convert active drugs into inactive forms, thus allowing for more precise drug delivery and improved efficacy.
Eigenschaften
IUPAC Name |
9-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c20-24(21,17-7-6-15-4-1-2-5-16(15)14-17)19-10-8-18(9-11-19)22-12-3-13-23-18/h6-7,14H,1-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPNOSIFPYVILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B6501174.png)



![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)
